molecular formula C13H19NO2 B13519757 Ethyl 3-(methylamino)-4-phenylbutanoate

Ethyl 3-(methylamino)-4-phenylbutanoate

Cat. No.: B13519757
M. Wt: 221.29 g/mol
InChI Key: FHASYLFULHDNMS-UHFFFAOYSA-N
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Description

Ethyl 3-(methylamino)-4-phenylbutanoate is an ethyl ester derivative of butanoic acid with a methylamino (-NHCH₃) group at position 3 and a phenyl (C₆H₅) substituent at position 4 on the carbon chain. This compound is hypothesized to serve as a key intermediate in organic synthesis, particularly in the development of pharmacologically active molecules.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 3-(methylamino)-4-phenylbutanoate

InChI

InChI=1S/C13H19NO2/c1-3-16-13(15)10-12(14-2)9-11-7-5-4-6-8-11/h4-8,12,14H,3,9-10H2,1-2H3

InChI Key

FHASYLFULHDNMS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC1=CC=CC=C1)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(methylamino)-4-phenylbutanoate typically involves the esterification of 3-(methylamino)-4-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(methylamino)-4-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(methylamino)-4-phenylbutanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(methylamino)-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-(methylamino)-4-phenylbutanoic acid, which can then interact with enzymes or receptors in biological systems. The methylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -NHCH₃ (C3), -Ph (C4) C₁₃H₁₇NO₂ 219.28 (calculated) Hypothesized intermediate for drug synthesis; potential bioactivity due to aromatic and amino motifs.
Ethyl 3-amino-4,4-difluorobutanoate -NH₂ (C3), -F (C4, C4) C₆H₁₁F₂NO₂ 167.16 Fluorine substituents enhance electronegativity; used in fluorinated drug analogs.
Ethyl 4-[ethyl(phenyl)amino]butanoate -N(Et)Ph (C4) C₁₄H₂₁NO₂ 235.32 Bulky aryl-alkylamino group at C4; potential ligand in coordination chemistry.
Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate -NH(4-MeO-Ph) (C4), -2-F-Ph (C4) C₂₁H₂₃FNO₃ 356.41 Dual aryl substituents influence π-π interactions; demonstrated in synthetic methodologies.
Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate -NH(CH₂-4-F-Ph) (C3) C₁₃H₁₈FNO₂ 239.29 Methyl ester with fluorophenyl-ethylamino group; studied for CNS-targeting potential.

Structural and Electronic Differences

  • Positional Isomerism: The placement of amino/aryl groups significantly alters reactivity. For example, Ethyl 4-[ethyl(phenyl)amino]butanoate places the amino group at C4, reducing steric hindrance compared to the C3-substituted target compound.
  • Substituent Effects: Fluorine atoms (e.g., in ) introduce electron-withdrawing effects, increasing stability against metabolic degradation. Methoxy groups (e.g., ) act as electron donors, enhancing solubility and resonance stabilization.
  • Ester Group Variations : Methyl esters (e.g., ) exhibit lower lipophilicity than ethyl esters, affecting membrane permeability in biological systems.

Critical Analysis of Contradictions and Limitations

  • Positional Isomerism: The biological activity of amino-substituted butanoates is highly position-dependent. For instance, C3-substituted compounds (e.g., the target) may exhibit different receptor-binding profiles compared to C4-substituted analogs .
  • Ester Group Impact : Ethyl esters generally offer better hydrolytic stability than methyl esters, which could make the target compound more suitable for oral drug formulations compared to .

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